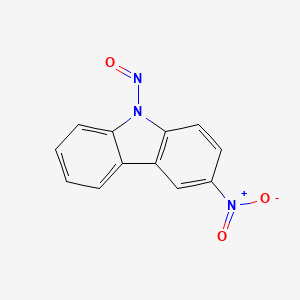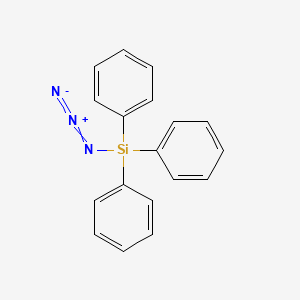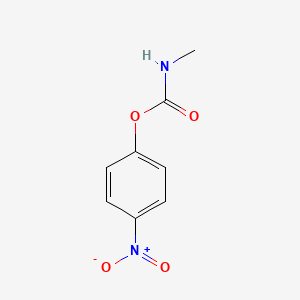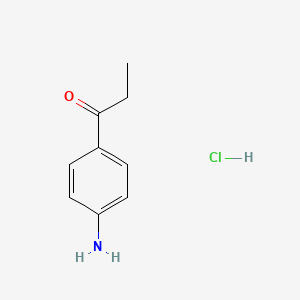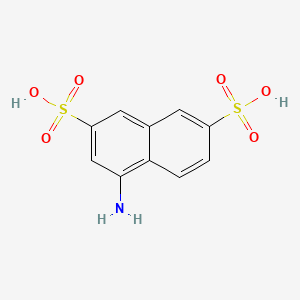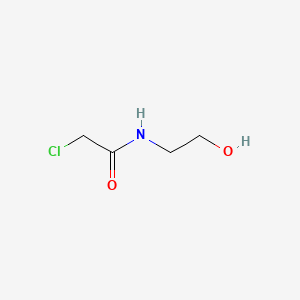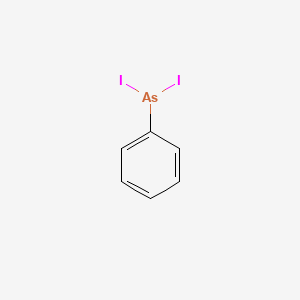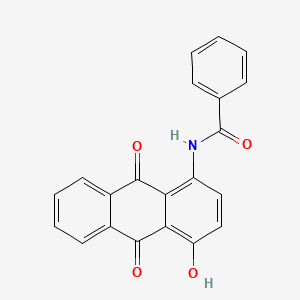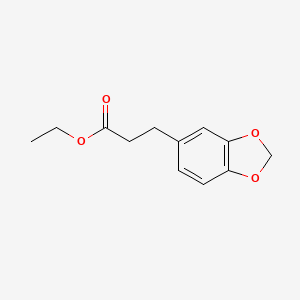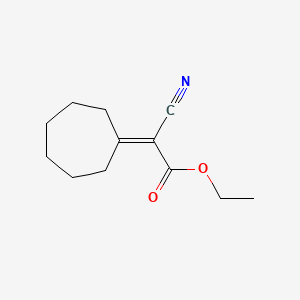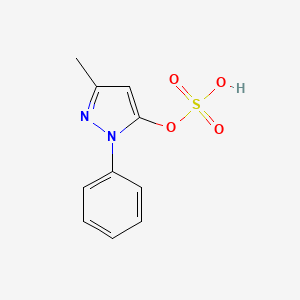
1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester)
Overview
Description
1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester) is a chemical compound that is widely used in scientific research. It is a type of organic compound that contains a pyrazole ring and a phenyl group. The compound has several important properties that make it useful in various research applications.
Scientific Research Applications
Catalytic Applications
Sulfuric acid esters, including compounds related to 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester), have been employed as recyclable catalysts in condensation reactions. Tayebi et al. (2011) demonstrated the use of a sulfuric acid ester as a catalyst for the condensation of aromatic aldehydes with 3-methyl-1-phenyl-5-pyrazolone, achieving high yields in the synthesis of 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) (Tayebi, Mojtaba Baghernejad, Saberi, & Niknam, 2011).
Molecular Interactions and Stability
Tewari et al. (2014) explored the interaction of pyrazole ester derivatives with acetone, revealing that these compounds can selectively bind and stabilize acetone molecules, which was further supported by quantum chemical calculations. This indicates potential applications in molecular recognition and sensor design (Tewari, Srivastava, Singh, Praveen P. Singh, Kumar, Khanna, Srivastava, Gnanasekaran, & Hobza, 2014).
Synthesis of Sulfides and Sulfones
Research by Vydzhak et al. (2017) focused on the alkylation of 4-(phenylthio)-1H-pyrazol-5-ols, leading to the synthesis of phenyl pyrazolyl sulfides and their subsequent oxidation into sulfones, which are compounds with potential biological activity (Vydzhak, Panchishin, & Brovarets, 2017).
Green Chemistry Approaches
Mosaddegh et al. (2010) employed cellulose sulfuric acid, a biodegradable and environmentally friendly biopolymer, as a catalyst for the synthesis of 4,4’-arylmethylene-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), highlighting the importance of green chemistry in reducing environmental impact and operational hazards (Mosaddegh, Hassankhani, & Baghizadeh, 2010).
Ultrasonic Synthesis
Shabalala et al. (2020) reported an ultrasound-mediated, catalyst-free synthesis of bis-3-methyl-1-phenyl-1H-pyrazol-5-ols, showcasing an efficient and rapid synthesis method that minimizes environmental impact and simplifies the work-up process (Shabalala, Kerru, Maddila, van Zyl, & Jonnalagadda, 2020).
Mechanism of Action
Target of Action
Norantipyrine sulfate, also known as 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester) or (5-methyl-2-phenylpyrazol-3-yl) hydrogen sulfate, is a major metabolite of antipyrine . Antipyrine is known to act primarily in the central nervous system (CNS), increasing the pain threshold by inhibiting both isoforms of cyclooxygenase, COX-1, COX-2, and COX-3 enzymes involved in prostaglandin (PG) synthesis . Therefore, it can be inferred that norantipyrine sulfate may also target these enzymes.
Mode of Action
Given its relationship to antipyrine, it is likely that norantipyrine sulfate also acts by inhibiting cyclooxygenase enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
Norantipyrine sulfate is a product of the metabolic pathways of antipyrine. Antipyrine is metabolized in the liver through various oxidative and conjugative pathways. The formation of norantipyrine sulfate is part of these metabolic processes . In the rat, sulfate formation is the predominant conjugation pathway .
Pharmacokinetics
Studies have shown that norantipyrine sulfate is a formation rate-limited metabolite of antipyrine . This means that the rate of formation of norantipyrine sulfate from antipyrine is slower than the rate at which it is eliminated from the body .
Result of Action
Given its relationship to antipyrine, it is likely that norantipyrine sulfate also contributes to the analgesic and antipyretic effects of antipyrine .
Action Environment
The action of norantipyrine sulfate can be influenced by various environmental factors. For instance, the metabolic conversion of antipyrine to norantipyrine sulfate can be affected by the presence of certain substances. Studies have shown that pretreatment with 3-methylcholanthrene in rats substantially enhanced the excretion of norantipyrine sulfate .
Biochemical Analysis
Biochemical Properties
Norantipyrine sulfate plays a role in biochemical reactions, particularly in the metabolism of antipyrine . It interacts with enzymes involved in drug metabolism, such as cytochrome P450 enzymes . The nature of these interactions involves the conversion of antipyrine to norantipyrine sulfate through enzymatic reactions .
Cellular Effects
The effects of Norantipyrine sulfate on cells and cellular processes are not fully understood due to limited research. As a metabolite of antipyrine, it may influence cell function indirectly through its parent compound. Antipyrine is known to interact with various cell signaling pathways and influence gene expression .
Molecular Mechanism
The molecular mechanism of Norantipyrine sulfate involves its formation from antipyrine through enzymatic reactions . It is proposed that the compound exerts its effects at the molecular level through interactions with enzymes involved in drug metabolism .
Temporal Effects in Laboratory Settings
It is known that the compound is a stable metabolite of antipyrine .
Dosage Effects in Animal Models
It is known that the compound is a major metabolite of antipyrine, which has been studied extensively in animal models .
Metabolic Pathways
Norantipyrine sulfate is involved in the metabolic pathways of antipyrine . It is formed through the action of enzymes involved in drug metabolism, such as cytochrome P450 enzymes .
Transport and Distribution
As a metabolite of antipyrine, it is likely to be distributed in tissues where antipyrine is metabolized .
Subcellular Localization
As a metabolite of antipyrine, it is likely to be found in cellular compartments where antipyrine is metabolized .
properties
IUPAC Name |
(5-methyl-2-phenylpyrazol-3-yl) hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-8-7-10(16-17(13,14)15)12(11-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFWRJDNDPUIAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)OS(=O)(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227238 | |
| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76407-98-2 | |
| Record name | Edaravone sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076407982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EDARAVONE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ9RYP03KR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




